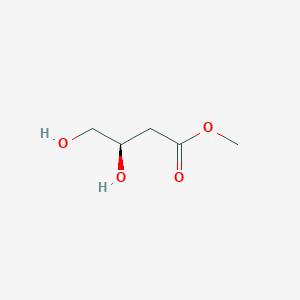

methyl (3R)-3,4-dihydroxybutanoate

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions and processes .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or reactive .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes understanding how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds : Walkup & Cunningham (1987) synthesized a protected form of (R)-3,4-dihydroxybutanoic acid, a component of the aplysiatoxins, highlighting its use in synthesizing bioactive compounds (Walkup & Cunningham, 1987).

Production of Bicyclic Tetrahydropyrans : Elsworth & Willis (2008) demonstrated the use of ethyl (R)-3-hydroxybutanoate to prepare bicyclic oxygen heterocycles, showcasing its application in complex organic synthesis (Elsworth & Willis, 2008).

Biocompatible Polymer Development : Tsai et al. (2016) explored the use of (S)-3,4-DHBA, a derivative of dihydroxybutyric acid, for producing biocompatible polymers via copolymerization with carbon dioxide, indicating its potential in biodegradable material manufacturing (Tsai, Wang, & Darensbourg, 2016).

Tissue Engineering Materials : Chen & Wu (2005) discussed the use of polyhydroxyalkanoates (PHAs), derived from 3-hydroxybutanoate, in tissue engineering for medical devices and repair applications, highlighting its significance in biomedical engineering (Chen & Wu, 2005).

Pharmaceutical Synthesis : Various studies have explored the use of dihydroxybutanoate derivatives in the synthesis of pharmaceutical compounds, such as antibiotics and statin-class drugs. For example, Mashima et al. (1991) achieved highly selective hydrogenation of a dihydroxybutanoate derivative for synthesizing β-lactam antibiotics (Mashima et al., 1991).

Production of Biodegradable Polymers : Seebach et al. (2003) demonstrated the direct degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester, which is crucial for the production of biodegradable polymers (Seebach, Beck, Breitschuh, & Job, 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (3R)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKWOJWPEXHLOQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432155 | |

| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-3,4-dihydroxybutanoate | |

CAS RN |

88246-12-2 | |

| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)

![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)